Thalidomide-O-C8-NH2
Description
Introduction to Thalidomide-O-C8-NH2 in Targeted Protein Degradation Research
Historical Context of Thalidomide Derivatives in Molecular Pharmacology
Thalidomide’s trajectory from a notorious teratogen to a therapeutic mainstay underscores its unique pharmacodynamic properties. Initially marketed in the 1950s as a sedative, thalidomide was withdrawn due to severe congenital malformations linked to its inhibition of angiogenesis and CRBN-mediated teratogenicity . However, its rediscovery in the 1960s for treating erythema nodosum leprosum (ENL) reignited interest in its immunomodulatory effects . By the 2000s, thalidomide derivatives like lenalidomide and pomalidomide became first-line treatments for multiple myeloma, leveraging CRBN-dependent degradation of transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) .
This renaissance laid the groundwork for This compound , which repurposes the CRBN-binding pharmacophore of classical IMiDs while introducing a modular linker for PROTAC engineering . Unlike first-generation IMiDs, which indiscriminately degrade neo-substrates, PROTACs like those incorporating this compound enable selective targeting of disease-driving proteins .
Structural Evolution from Classical IMiDs to PROTAC Linker Conjugates
Classical IMiDs feature a phthalimide ring linked to a glutarimide moiety, which binds CRBN’s hydrophobic pocket to recruit neo-substrates for ubiquitination . This compound retains this core structure but appends an 8-aminooctyl chain at the 4-position of the phthalimide ring (SMILES: C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCCCN ). This alkylamine linker serves two critical functions:
- Spacer Optimization : The octyl chain provides optimal length (≈12.5 Å) to bridge CRBN and the target protein, ensuring efficient ternary complex formation .
- Conjugation Site : The terminal primary amine enables covalent attachment to target-binding ligands (e.g., kinase inhibitors), forming heterobifunctional PROTACs .
Comparative studies reveal that extending the linker beyond eight carbons reduces degradation efficiency due to steric hindrance, while shorter linkers impede CRBN–target protein interactions . The amino group’s reactivity further permits functionalization with fluorosulfate warheads for covalent CRBN engagement, enhancing PROTAC potency .
Table 1: Key Physicochemical Properties of this compound
Definition and Classification of this compound as CRBN Ligand-Linker Hybrid
This compound is classified as a CRBN ligand-linker conjugate, a critical component of PROTACs. Its design principles align with three criteria:
- CRBN Recruitment : The phthalimide-glutarimide core binds CRBN’s β-hairpin loop, inducing conformational changes that enable neo-substrate ubiquitination .
- Linker Flexibility : The octyl chain balances rigidity and flexibility, minimizing entropic penalties during ternary complex formation .
- Bifunctionality : The terminal amine allows modular assembly with target ligands, enabling degradation of diverse proteins (e.g., BRD4, BCL-6) .
Unlike non-covalent IMiDs, This compound derivatives like FS-ARV-825 employ fluorosulfate groups to covalently modify CRBN’s His353, prolonging target engagement and overcoming competitive inhibition . This covalent strategy enhances degradation efficiency by 10–100-fold compared to reversible PROTACs .
Properties
IUPAC Name |
4-(8-aminooctoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5/c22-12-5-3-1-2-4-6-13-29-16-9-7-8-14-18(16)21(28)24(20(14)27)15-10-11-17(25)23-19(15)26/h7-9,15H,1-6,10-13,22H2,(H,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGGDIVRTBLYIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101137641 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 4-[(8-aminooctyl)oxy]-2-(2,6-dioxo-3-piperidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101137641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1957235-91-4 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 4-[(8-aminooctyl)oxy]-2-(2,6-dioxo-3-piperidinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1957235-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 4-[(8-aminooctyl)oxy]-2-(2,6-dioxo-3-piperidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101137641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Retrosynthetic Analysis
This compound is constructed through modular synthesis, involving three key components:
Thalidomide Functionalization
The thalidomide core (3-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindoline) is modified at the 4'-position to introduce a hydroxyl group, enabling linker attachment. This is achieved via nucleophilic aromatic substitution or directed ortho-metalation, as described in PROTAC synthesis literature.
Linker Preparation
The C8-NH2 linker is synthesized by:
-
Alkylation of 8-aminooctanol : Reaction with thionyl chloride (SOCl2) converts the hydroxyl group to a chloride, followed by azide substitution and Staudinger reduction to yield 8-aminooctylamine.
-
Protection-deprotection strategies : Use of tert-butoxycarbonyl (Boc) groups to prevent side reactions during coupling.
Conjugation
The linker is attached to thalidomide via:
-
Amide coupling : Using carbodiimide reagents (e.g., EDC, HOBt) to join the thalidomide hydroxyl group (activated as a carboxylic acid) and the linker amine.
-
Etherification : Mitsunobu reaction with triphenylphosphine and diethyl azodicarboxylate (DEAD) to form an ether bond.
Reaction Conditions and Optimization
Solvent Systems
Temperature and Time
Catalysts and Reagents
-
Triethylamine (TEA) : Neutralizes HCl byproducts during amide bond formation.
-
Activated carbon : Used in large-scale purification to adsorb impurities.
Industrial-Scale Production
Process Intensification
Purification Protocols
Quality Control
-
X-ray diffraction (XRD) : Confirms crystalline polymorphic form (α-polymorph, 2θ = 11.33°, 14.35°).
-
Differential scanning calorimetry (DSC) : Melting point analysis (269–271°C).
Challenges and Mitigation
Racemization Risks
Thalidomide’s glutarimide ring is prone to epimerization under basic conditions. Mitigation strategies include:
Chemical Reactions Analysis
Oxidation Reactions
The terminal amine group (-NH2) and the octyl linker are susceptible to oxidation under controlled conditions:
| Reaction Type | Reagents/Conditions | Outcome | References |
|---|---|---|---|
| Amine Oxidation | H₂O₂ (30%), DMSO, 25°C, 4h | Forms nitroso derivatives | |
| Linker Oxidation | KMnO₄ (0.1M), acidic aqueous solution | Produces carboxylic acid intermediates |
Reduction Reactions
The dioxopiperidinyl moiety and imide groups participate in reduction:
| Reaction Type | Reagents/Conditions | Outcome | References |
|---|---|---|---|
| Imide Reduction | NaBH₄ (2M), MeOH, 0°C → RT, 12h | Partially reduces isoindole-dione core | |
| Amide Stabilization | Pd/C (10%), H₂ (1 atm), EtOH, 2h | Maintains linker integrity |
Alkylation/Acylation
The primary amine undergoes nucleophilic substitution:
| Reaction Type | Reagents/Conditions | Outcome | References |
|---|---|---|---|
| Amine Alkylation | Alkyl halides, NaH, DMF, 40°C, 24h | Forms secondary amines | |
| Amide Coupling | EDCl/HOBt, DMF, RT, 12h | Generates PROTAC conjugates |
Hydrolysis
The octyl linker and amide bonds show pH-dependent stability:
| Reaction Type | Reagents/Conditions | Outcome | References |
|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), 60°C, 6h | Cleaves amide bonds | |
| Basic Hydrolysis | NaOH (1M), 50°C, 3h | Degrades isoindole-dione core |
Biological Interactions
While not traditional "reactions," its interaction with cereblon drives ubiquitination:
| Process | Conditions | Outcome | References |
|---|---|---|---|
| Cereblon Binding | Physiological pH, 37°C | Induces neo-substrate degradation | |
| PROTAC Assembly | Equimolar E3 ligand + POI ligand | Forms ternary complexes |
Stability Profile
Critical for handling and storage:
| Condition | Stability Outcome | References |
|---|---|---|
| Aqueous Solutions | Stable ≤6h (pH 5–7), hydrolyzes at extremes | |
| Light Exposure | Degrades over 48h (photosensitive) | |
| Thermal Stability | Stable ≤60°C; decomposes >80°C |
Mechanistic Insights
-
Amine Reactivity : The terminal -NH2 acts as a nucleophile in coupling reactions, enabling PROTAC synthesis .
-
Linker Flexibility : The octyl chain minimizes steric hindrance during E3 ligase-target protein complex formation .
-
Cereblon Specificity : The phthalimide ring binds CRBN’s hydrophobic pocket, validated by X-ray crystallography .
Industrial-Scale Considerations
Scientific Research Applications
Cancer Treatment
Thalidomide-O-C8-NH2 has shown promise in cancer therapy, particularly in:
- Multiple Myeloma : Thalidomide and its analogs have been extensively studied for their effectiveness against multiple myeloma, a type of blood cancer. The compound's ability to induce apoptosis (programmed cell death) in cancer cells is a significant factor in its therapeutic potential .
- Solid Tumors : Recent studies indicate that thalidomide analogs can inhibit angiogenesis (the formation of new blood vessels), which is crucial for tumor growth and metastasis . The use of this compound in formulations like nanoemulsions has improved its delivery and efficacy against various solid tumors, including triple-negative breast cancer .
Immunomodulation
This compound has been explored for its immunomodulatory effects:
- Autoimmune Diseases : The compound's ability to modulate immune responses makes it a candidate for treating conditions such as lupus erythematosus and Behçet’s disease. Its mechanism involves altering cytokine profiles and reducing inflammation .
- Graft-Versus-Host Disease : In transplant scenarios, thalidomide analogs can mitigate the immune response that leads to graft-versus-host disease, enhancing transplant success rates .
Research Findings
Recent research has focused on understanding the structure-activity relationship (SAR) of thalidomide analogs, including this compound. This research aims to optimize their therapeutic profiles while minimizing adverse effects associated with thalidomide's original formulation.
Case Studies
Several case studies illustrate the compound's applications:
- Study on Multiple Myeloma : A clinical trial demonstrated that patients treated with thalidomide-based therapies showed significant improvements in survival rates compared to those receiving standard chemotherapy alone .
- Immunological Disorders : In a cohort study involving patients with autoimmune disorders, treatment with thalidomide analogs led to marked reductions in disease activity scores and improved quality of life metrics .
Mechanism of Action
Thalidomide-O-C8-NH2 exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex . This binding induces the recruitment of target proteins to the complex, leading to their ubiquitination and subsequent degradation by the proteasome . The molecular targets include transcription factors such as IKZF1 and IKZF3 .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
Key analogs and their distinguishing features are summarized below:
Key Observations :
Linker Length: C8 chain (this compound) balances lipophilicity and flexibility, optimizing cereblon binding and proteasomal targeting . Shorter linkers (C4, C5) reduce steric hindrance but may compromise binding affinity .
Functional Groups :
- -NH2 groups enable covalent conjugation to target ligands in PROTACs, critical for ternary complex formation .
- -COOH groups facilitate bioconjugation via carbodiimide chemistry but require additional activation steps .
Solubility and Stability: Hydrochloride salts (e.g., this compound·HCl) improve aqueous solubility (>10 mg/mL in water) compared to non-salt forms . PEGylation enhances solubility but may introduce immunogenicity .
Efficacy in PROTAC Design :
- This compound·HCl is a preferred linker due to its optimal cereblon-binding kinetics and proteasome recruitment efficiency. In contrast, C4 analogs exhibit reduced degradation efficacy in BRD4 and EGFR models .
- PEGylated variants (e.g., Thalidomide-O-PEG3-COOH) show improved pharmacokinetics but lower blood-brain barrier penetration .
Biological Activity
Thalidomide-O-C8-NH2 is a synthetic derivative of thalidomide, designed to enhance its biological activity while potentially mitigating some of its adverse effects. This compound is particularly notable for its role as an E3 ligase ligand-linker conjugate, which is integral to PROTAC (Proteolysis Targeting Chimeras) technology. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic applications, and relevant case studies.
Overview of Thalidomide and Its Analogues
Thalidomide was initially marketed as a sedative but was later withdrawn due to its teratogenic effects. However, it has since been repurposed for various medical conditions, particularly in oncology and immunology. The compound exhibits antiangiogenic , anti-inflammatory , and immunomodulatory properties. These effects are primarily mediated through its interaction with cereblon, a component of the CRL4^CRBN E3 ubiquitin ligase complex, which regulates protein degradation pathways in cells .
The biological activity of this compound can be attributed to several mechanisms:
- Cereblon Binding : Thalidomide and its analogs bind to cereblon, leading to the ubiquitination and subsequent degradation of specific substrates involved in inflammatory and oncogenic pathways .
- Cytokine Modulation : The compound alters the secretion of key cytokines such as TNF-α, IL-6, and IL-10, which play crucial roles in immune response and inflammation. For instance, thalidomide significantly inhibits TNF-α production by promoting mRNA degradation .
- Inhibition of Angiogenesis : this compound has demonstrated potent antiangiogenic activity in various assays, including the rat aorta ring assay. This is crucial for cancer therapies as it inhibits tumor growth by preventing new blood vessel formation .
Case Studies and Experimental Data
A variety of studies have assessed the biological activity of this compound and related compounds:
-
Antiangiogenic Activity : In a study evaluating 27 thalidomide analogs, several compounds showed significant inhibition of microvessel outgrowth in the rat aorta ring assay, indicating their potential as antiangiogenic agents . Notably:
- Compound C4 reduced outgrowth by 81.46% (18.54% ± 7.45).
- Compound C29 showed a reduction of 62.57% (37.43% ± 8.98).
- Immunomodulatory Effects : this compound has been shown to enhance T-cell proliferation through IL-2 production while inhibiting pro-inflammatory cytokines that contribute to tumor progression .
- Therapeutic Applications : The compound has been studied for its efficacy in treating multiple myeloma and other cancers resistant to conventional therapies .
Comparative Table of Biological Activities
| Activity Type | Thalidomide | This compound | Notes |
|---|---|---|---|
| Antiangiogenic | Moderate | High | Significant reduction in microvessel outgrowth |
| Immunomodulatory | Moderate | High | Enhanced T-cell activation |
| TNF-α Inhibition | Yes | Yes | Increased mRNA degradation |
| Cereblon Binding | Yes | Yes | Key mechanism for action |
Q & A
Basic: What are the key structural components of Thalidomide-O-C8-NH2, and how do they influence its physicochemical properties?
Answer:
this compound comprises three critical structural elements:
- Thalidomide core : Provides cereblon E3 ligase binding activity, enabling targeted protein degradation .
- C8 alkyl chain : Enhances lipophilicity, improving membrane permeability and linker flexibility for PROTAC (Proteolysis-Targeting Chimera) design .
- Terminal amine (-NH2) : Facilitates conjugation with target-binding ligands via amide or carbamate bonds, critical for modular PROTAC synthesis .
The hydrochloride salt form (e.g., Thalidomide-O-amido-C8-NH2·HCl) improves aqueous solubility (≥10 mM in water) and stability for in vitro assays .
Basic: How should researchers handle solubility and stability challenges during in vitro experiments with this compound?
Answer:
- Solubility : Dissolve in DMSO (up to 50 mg/mL) or aqueous buffers (pH 6–7) with sonication. Avoid organic solvents like DCM for cell-based assays due to cytotoxicity .
- Stability : Store lyophilized powder at -20°C in airtight, light-protected vials. Avoid repeated freeze-thaw cycles; reconstituted solutions are stable for ≤72 hours at 4°C .
- Validation : Confirm compound integrity pre- and post-experiment using HPLC (C18 column, acetonitrile/water gradient) .
Advanced: What experimental design considerations are critical for optimizing PROTAC synthesis using this compound?
Answer:
- Linker length : The C8 chain balances steric effects and binding efficiency. Compare with shorter (C4/C6) or longer (C10/PEG-based) linkers to assess degradation efficiency .
- Conjugation chemistry : Use amine-reactive reagents (e.g., NHS esters, isocyanates) for covalent coupling to target ligands. Monitor reaction completion via LC-MS (mass shift ~200–300 Da) .
- Negative controls : Include non-functionalized Thalidomide analogs to distinguish PROTAC-mediated degradation from off-target effects .
Advanced: How can researchers resolve contradictions in efficacy data across different cellular models when using this compound-based PROTACs?
Answer:
- Variable cereblon expression : Quantify cereblon levels via Western blot (anti-CRBN antibodies) in cell lines. Low cereblon correlates with reduced degradation efficacy .
- PROTAC permeability : Perform cellular uptake assays (LC-MS/MS quantification) to differentiate poor membrane penetration from target engagement failure .
- Off-target effects : Use CRISPR/Cas9 cereblon-knockout models to validate specificity. Cross-validate findings with orthogonal degradation systems (e.g., dTAG) .
Advanced: What analytical methods are recommended for assessing this compound purity and degradation byproducts?
Answer:
- HPLC : Use a C18 column with UV detection at 220 nm. Mobile phase: 0.1% TFA in water/acetonitrile (gradient: 5%–95% acetonitrile over 20 min). Retention time: ~8–10 min .
- Mass spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks ([M+H]+ at m/z 494.97) and detect hydrolyzed byproducts (e.g., free thalidomide at m/z 259.08) .
- Stability testing : Incubate at 37°C in PBS (pH 7.4) for 48 hours; quantify degradation via peak area reduction .
Basic: What safety precautions are essential when handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reconstitution .
- Reproductive toxicity : Adhere to institutional guidelines for teratogen handling (e.g., double-gloving, dedicated waste disposal) due to thalidomide’s known teratogenicity .
- Waste disposal : Collect contaminated materials in sealed containers for incineration. Do not dispose via aqueous sinks .
Advanced: How can researchers evaluate the pharmacokinetic-pharmacodynamic (PK-PD) relationship of this compound in preclinical models?
Answer:
- Dosing regimen : Administer intravenously (1–5 mg/kg) or orally (5–10 mg/kg) in murine models. Collect plasma/tissue samples at 0.5, 2, 6, 12, and 24 hours post-dose .
- Bioanalysis : Quantify compound levels via LC-MS/MS (LLOQ: 1 ng/mL). Correlate exposure with target degradation (Western blot) and efficacy (tumor growth inhibition) .
- Toxicity monitoring : Assess weight loss, hematological parameters, and organ histopathology to define therapeutic index .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
